

An In-depth Technical Guide to the Spectroscopic Data of Benzylacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzylacetone

Cat. No.: B032356

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzylacetone** (4-phenylbutan-2-one), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for **benzylacetone**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data of **Benzylacetone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.11 - 7.32	Multiplet	5H	-	Aromatic protons (C ₆ H ₅)
2.88	Triplet	2H	7.7	Methylene protons (-CH ₂ -) adjacent to the phenyl group
2.75	Triplet	2H	7.7	Methylene protons (-CH ₂ -) adjacent to the carbonyl group
2.11	Singlet	3H	-	Methyl protons (-CH ₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of **Benzylacetone**

Chemical Shift (δ) ppm	Assignment
208.2	Carbonyl carbon (C=O)
141.2	Quaternary aromatic carbon (C-ipso)
128.5	Aromatic carbons (C-ortho, C-meta)
126.1	Aromatic carbon (C-para)
45.2	Methylene carbon (-CH ₂ -) adjacent to the carbonyl group
29.9	Methylene carbon (-CH ₂ -) adjacent to the phenyl group
29.8	Methyl carbon (-CH ₃)

Solvent: CDCl₃

Table 3: Mass Spectrometry Data (Electron Ionization - EI) of **Benzylacetone**

m/z	Relative Intensity (%)	Proposed Fragment
148	56.16	[M] ⁺ (Molecular Ion)
105	67.47	[C ₇ H ₅ O] ⁺
91	55.57	[C ₇ H ₇] ⁺ (Tropylium ion)
77	21.32	[C ₆ H ₅] ⁺
43	99.99	[CH ₃ CO] ⁺ (Base Peak)

Table 4: Infrared (IR) Spectroscopy Data of **Benzylacetone**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3020 - 3080	C-H stretch	Aromatic
2850 - 2960	C-H stretch	Aliphatic (CH ₂ , CH ₃)
1715	C=O stretch	Ketone
1605, 1495, 1450	C=C stretch	Aromatic Ring
1410, 1360	C-H bend	Aliphatic (CH ₂ , CH ₃)
745, 700	C-H out-of-plane bend	Monosubstituted benzene

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **benzylacetone**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **benzylacetone** is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans are typically sufficient.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-1024 scans are typically required for good signal-to-noise ratio.
 - Spectral Width: 0-220 ppm.
- Data Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

2.2 Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A single drop of neat **benzylacetone** is placed directly onto the diamond crystal of the ATR accessory.

- Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded first.
 - The sample spectrum is then recorded.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

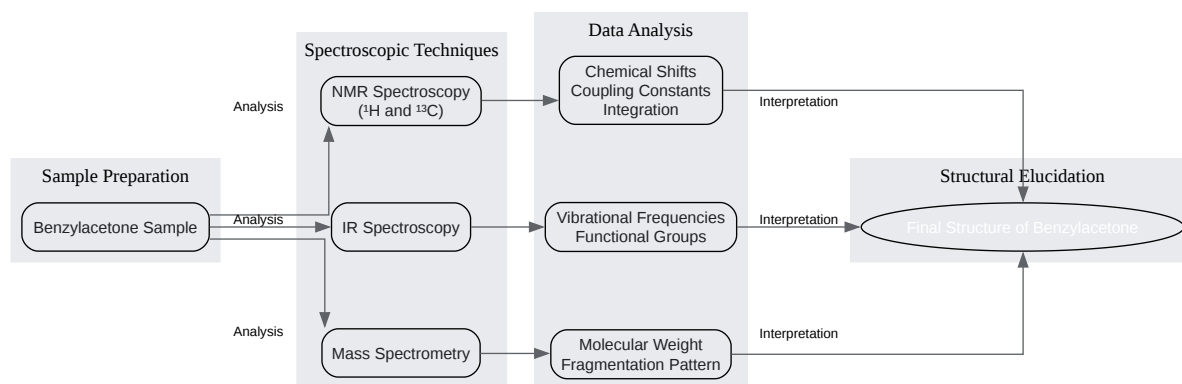
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **benzylacetone** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Temperature Program: Initial temperature of 50 $^{\circ}\text{C}$ held for 2 minutes, then ramped at 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$ and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μL with a split ratio of 50:1.

- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
- Data Processing: The total ion chromatogram (TIC) is used to identify the retention time of **benzylacetone**. The mass spectrum corresponding to this peak is then extracted and analyzed for its fragmentation pattern.

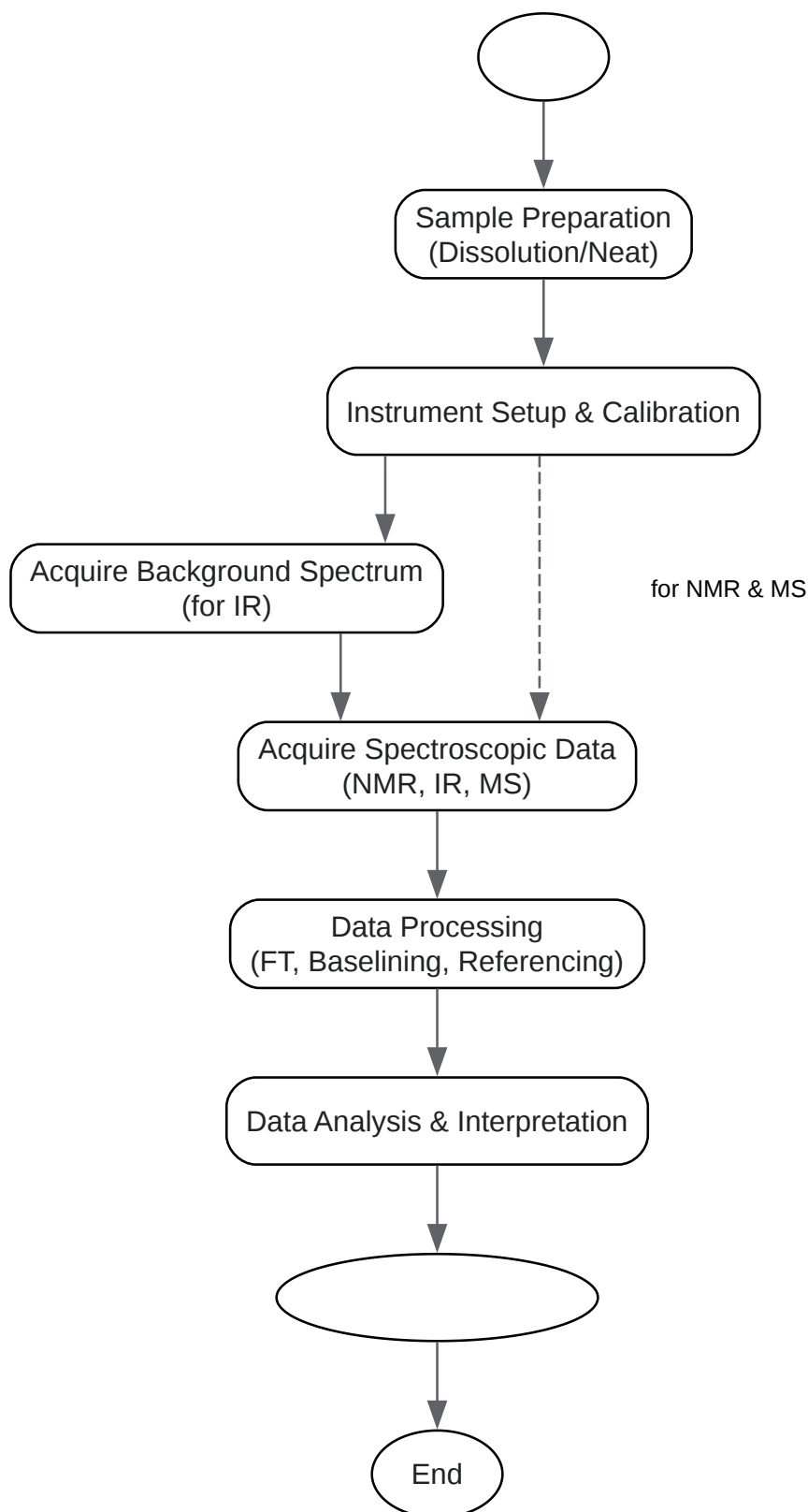
Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow of spectroscopic analysis for structural elucidation.



[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **benzylacetone**.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for spectroscopic analysis.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Benzylacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032356#spectroscopic-data-of-benzylacetone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com